molecular formula C10H16N2S2 B12872578 1,1'-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione)

1,1'-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione)

Cat. No.: B12872578
M. Wt: 228.4 g/mol
InChI Key: FQUSNQFZLFKBQB-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is a chemical compound with the molecular formula C10H16N2S2 It is characterized by the presence of two pyrrolidine rings connected by an ethane-1,2-diyl bridge, each ring containing a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) typically involves the reaction of ethane-1,2-diamine with pyrrolidine-2-thione under controlled conditions. One common method includes the use of phenyl isothiocyanate and ethane-1,2-diamine, which react to form the desired bisthiourea derivative . The reaction is usually carried out in an organic solvent such as diethyl ether or isopropanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) can undergo various chemical reactions, including:

    Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The thione groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thione groups can form stable complexes with transition metals, which can then participate in catalytic cycles or inhibit specific enzymes . The ethane-1,2-diyl bridge provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Comparison with Similar Compounds

Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is unique due to its specific combination of pyrrolidine rings and thione groups connected by an ethane-1,2-diyl bridge. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

1-[2-(2-sulfanylidenepyrrolidin-1-yl)ethyl]pyrrolidine-2-thione

InChI

InChI=1S/C10H16N2S2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2

InChI Key

FQUSNQFZLFKBQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1)CCN2CCCC2=S

Origin of Product

United States

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